(N-Methyl-4-nitrobenzamido)ethanoic acid
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Overview
Description
2-[methyl-(4-nitrobenzoyl)amino]acetic acid is an organic compound that features a nitrobenzoyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl-(4-nitrobenzoyl)amino]acetic acid typically involves the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzoyl chloride.
Formation of Methyl 4-nitrobenzoyl Amine: The 4-nitrobenzoyl chloride is then reacted with methylamine to form methyl 4-nitrobenzoyl amine.
Acylation with Glycine: Finally, the methyl 4-nitrobenzoyl amine is acylated with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 2-[methyl-(4-nitrobenzoyl)amino]acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[methyl-(4-nitrobenzoyl)amino]acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-[methyl-(4-aminobenzoyl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and methylamine.
Scientific Research Applications
2-[methyl-(4-nitrobenzoyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[methyl-(4-nitrobenzoyl)amino]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the amino acid backbone.
2-[methyl-(4-aminobenzoyl)amino]acetic acid: The reduced form of the compound with an amino group instead of a nitro group.
N-acetyl-4-nitroaniline: Contains a similar nitrobenzoyl group but with different substituents.
Uniqueness
2-[methyl-(4-nitrobenzoyl)amino]acetic acid is unique due to its combination of a nitrobenzoyl group and an amino acid backbone, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O5 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-[methyl-(4-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c1-11(6-9(13)14)10(15)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
UMZUJULAJNWKSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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